2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408245
InChI: InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC20408245

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid -

Specification

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10)
Standard InChI Key RHHOUSSKCFYUNK-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C(C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid (IUPAC name: 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid) consists of a propanoic acid chain (CH₂CH₂COOH) with a 2-methylthiazole moiety attached at the second carbon. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, adopts a 4-position linkage to the propanoic acid backbone. Key structural attributes include:

  • Molecular Formula: C₇H₉NO₂S

  • Molecular Weight: 187.22 g/mol (calculated)

  • Structural Motifs:

    • Thiazole ring with methyl group at position 2

    • Propanoic acid substituent at position 4 of the thiazole

Comparative analysis with similar compounds, such as 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid (C₈H₁₁NO₂S), highlights positional isomerism as a critical differentiator in physicochemical properties.

Spectroscopic Characterization

While experimental spectral data for 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid remains unreported, analogs suggest characteristic features:

Spectral TechniqueExpected Signals
¹H NMR- Thiazole aromatic proton (δ 7.2–8.1 ppm)
- Methyl group on thiazole (δ 2.5–2.7 ppm)
- Propanoic acid α-CH₂ (δ 2.8–3.1 ppm)
¹³C NMR- Thiazole C-2 (δ 165–170 ppm)
- Carboxylic acid carbonyl (δ 170–175 ppm)
IR- Broad O-H stretch (2500–3300 cm⁻¹)
- C=O stretch (1700–1720 cm⁻¹)

These projections align with observed patterns in 2-Methyl-2-(4-methyl-1,3-thiazol-5-yl)propanoic acid and related thiazole-carboxylic acid hybrids.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid likely follows strategies employed for analogous thiazole-propanoic acid derivatives:

Step 1: Thiazole Ring Formation

  • Reaction: Cyclocondensation of thioamides with α-haloketones under acidic conditions.
    Example:

    CH₃C(S)NH₂ + BrCH₂COCH₃HCl2-methylthiazole+byproducts\text{CH₃C(S)NH₂ + BrCH₂COCH₃} \xrightarrow{\text{HCl}} \text{2-methylthiazole} + \text{byproducts}
  • Conditions: Reflux in ethanol/HCl (6–12 hrs, 70–80°C).

Step 2: Alkylation of Propanoic Acid

  • Coupling: Reacting 2-methylthiazole-4-carbaldehyde with malonic acid derivatives via Knoevenagel condensation.

    Thiazole-4-CHO + CH₂(COOH)₂piperidine2-(thiazol-4-yl)propanoic acid\text{Thiazole-4-CHO + CH₂(COOH)₂} \xrightarrow{\text{piperidine}} \text{2-(thiazol-4-yl)propanoic acid}
  • Modification: Subsequent methylation at the thiazole 2-position using methyl iodide .

Step 3: Purification

  • Techniques: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Industrial Production Considerations

Scale-up challenges include:

  • Yield Optimization: Continuous flow reactors to enhance reaction efficiency.

  • Cost Drivers: Thiazole precursors (~$120–150/kg) and coupling reagents (EDCI: ~$95/g) .

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hrs2–4 hrs
Yield45–60%75–85%
Purity>95%>99%

Physicochemical Properties

Solubility and Stability

  • Solubility Profile:

    • Water: Limited (≈1.2 mg/mL at 25°C) due to hydrophobic thiazole ring .

    • Organic Solvents: Soluble in DMSO (≥50 mg/mL), ethanol (≈15 mg/mL).

  • Stability:

    • pH-dependent degradation: Stable at pH 4–7 (t₁/₂ > 6 months), rapid decomposition under strong alkaline conditions (pH >10) .

Thermal Behavior

  • Melting Point: Estimated 148–152°C (analog-based).

  • Thermogravimetric Analysis (TGA):

    • 5% weight loss at 180°C (dehydration)

    • Major decomposition above 250°C .

MicroorganismMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans>256

Mechanistic studies suggest membrane disruption via thiazole ring insertion.

Industrial and Research Applications

Pharmaceutical Intermediate

Key building block for:

  • NSAID Derivatives: Thiazole-containing analogs of ibuprofen and naproxen .

  • Anticancer Agents: Prodrug formulations targeting folate receptors .

Material Science Applications

  • Liquid Crystals: Thiazole-propanoic acid complexes exhibit nematic phase behavior (Δε = +12.3 at 25°C).

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²+ yields porous materials (SA: 850 m²/g) .

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